

Triacetoneamine Monohydrate: A Technical Guide to its Applications in Research and Development

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Compound of Interest

Compound Name: Triacetoneamine monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Triacetoneamine monohydrate, systematically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile chemical intermediate with significant applications across various scientific and industrial domains. Its unique structural features, including a sterically hindered amine and a reactive ketone group, make it a valuable building block in the synthesis of a wide range of commercially important molecules. This technical guide provides an in-depth overview of the core applications of **triacetoneamine monohydrate**, with a focus on its role in polymer stabilization, pharmaceutical and agrochemical synthesis, and as a tool in biomedical research.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of **triacetoneamine monohydrate** is crucial for its safe and effective use in research and development.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₉ NO ₂	[1][2]
Molecular Weight	173.25 g/mol	[1][2]
Appearance	White or light yellow crystalline powder	[3]
Melting Point	59-61 °C	[4]
Boiling Point	205.6 °C at 760 mmHg; 105-105 °C at 18 mmHg	[2][4]
Density	0.882 g/cm ³	[2][4]
Flash Point	73.2 °C	[2][4]
Water Solubility	249 g/L at 20 °C	[3]
LogP	1.76060	[2]
Vapor Pressure	0.248 mmHg at 25 °C	[2]

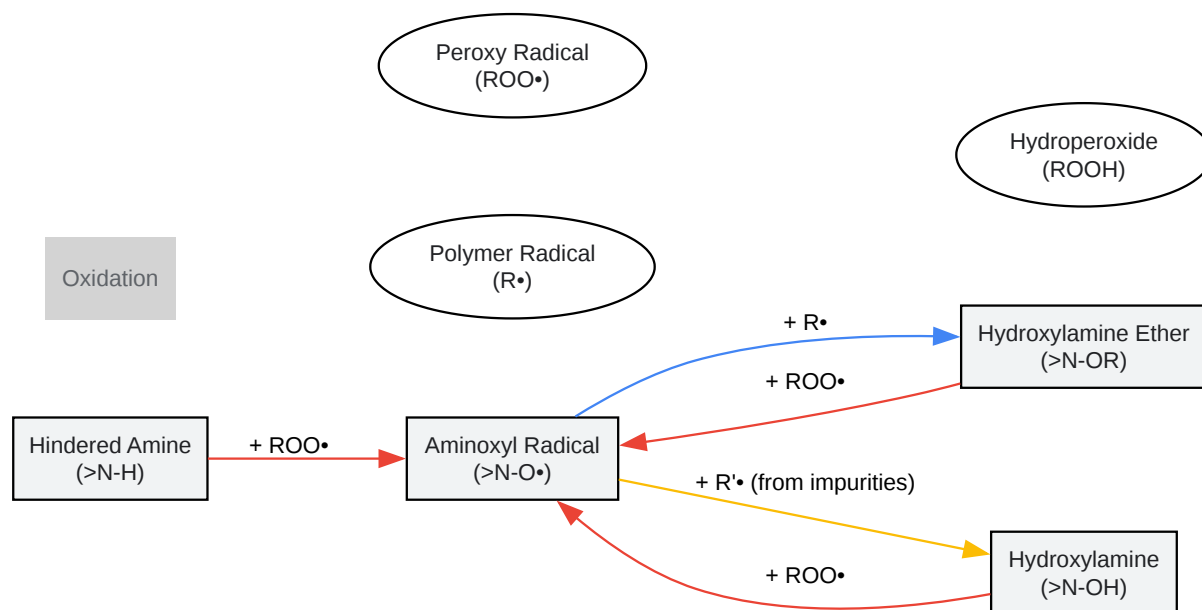
Toxicological Endpoint	Value	Species	Reference
Acute Toxicity (Oral)	LD50: Harmful if swallowed (Category 4)	N/A	[5]
LC50 (Fish)	63 mg/L (96 h)	Danio rerio	[6]
EC50 (Daphnia)	281.2 mg/L (48 h)	Daphnia magna	[6]
EC50 (Algae)	566.2 mg/L (72 h)	Desmodesmus subspicatus	[6]
Skin Corrosion	Causes severe skin burns (Category 1B)	N/A	[5]
Eye Damage	Causes serious eye damage (Category 1)	N/A	[5]
Skin Sensitization	May cause an allergic skin reaction (Sub-category 1A)	N/A	[6]
Aquatic Hazard	Harmful to aquatic life with long-lasting effects (Category 3)	N/A	[6]

Core Applications

Precursor to Hindered Amine Light Stabilizers (HALS)

The most significant industrial application of triacetoneamine is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[7][8] HALS are a class of additives used to protect polymers from degradation caused by exposure to UV light and heat. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby preventing chain scission, crosslinking, and discoloration.[9] The sterically hindered piperidine ring of triacetoneamine is the core functional moiety in HALS.[7]

The mechanism of action of HALS is a regenerative cycle, often referred to as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple free radicals.

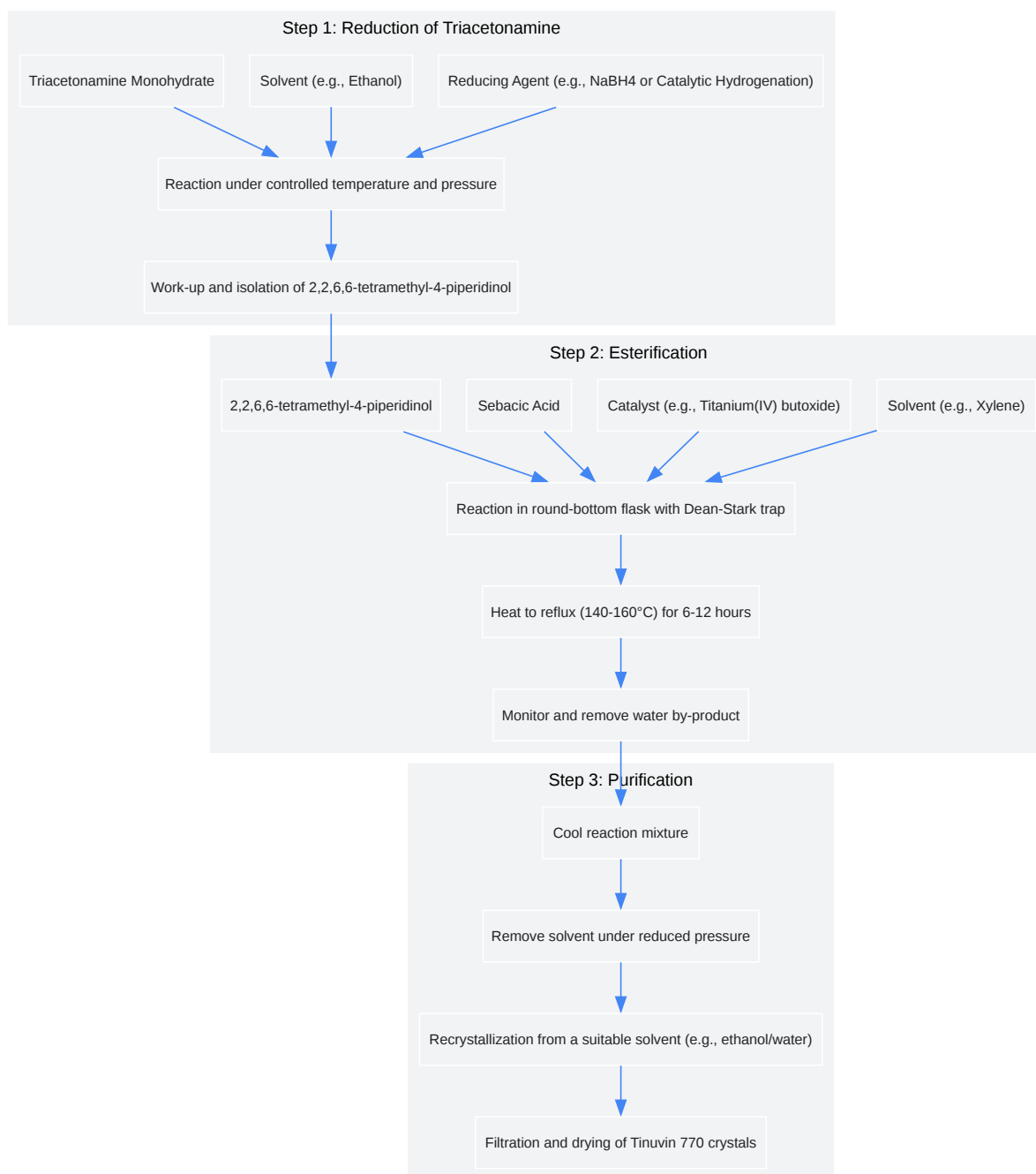


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Figure 1: The Denisov Cycle of HALS Polymer Stabilization.

A prominent example of a HALS derived from triacetoneamine is Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate).^[7]

This protocol outlines the general steps for the synthesis of Tinuvin 770. The first step involves the reduction of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol.



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Figure 2: General Experimental Workflow for the Synthesis of Tinuvin 770.

Detailed Methodology:

- **Reduction of Triacetoneamine:** Triacetoneamine is reduced to 2,2,6,6-tetramethyl-4-piperidinol. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel or through chemical reduction using reagents such as sodium borohydride in a suitable solvent like ethanol. The reaction conditions (temperature, pressure, and reaction time) are optimized to ensure complete conversion.
- **Esterification:** In a round-bottom flask equipped with a Dean-Stark trap and a condenser, 2,2,6,6-tetramethyl-4-piperidinol and sebacic acid are added in a 2:1 molar ratio.^[10] A catalyst, such as titanium(IV) butoxide (approximately 0.1-0.5% by weight), and a solvent like xylene are introduced.^[10]
- **Reaction:** The mixture is heated to reflux, typically between 140-160°C, for several hours (6-12 hours).^[10] The progress of the esterification reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water formation ceases.^[10]
- **Purification:** The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Tinuvin 770.^[11]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The piperidine scaffold present in triacetoneamine is a common structural motif in many biologically active molecules. This makes triacetoneamine a valuable starting material for the synthesis of various pharmaceuticals and agrochemicals.^{[12][13]}

- **Pharmaceuticals:** Triacetoneamine serves as a precursor for the synthesis of drugs such as analgesics, antiviral agents, and anticoagulants.^[12] It is also used in the synthesis of cardiovascular drugs and other bioactive compounds.^{[14][15]} Its derivatives have been investigated for their potential anticancer, anti-HIV, antifungal, and antimicrobial properties.^[15]

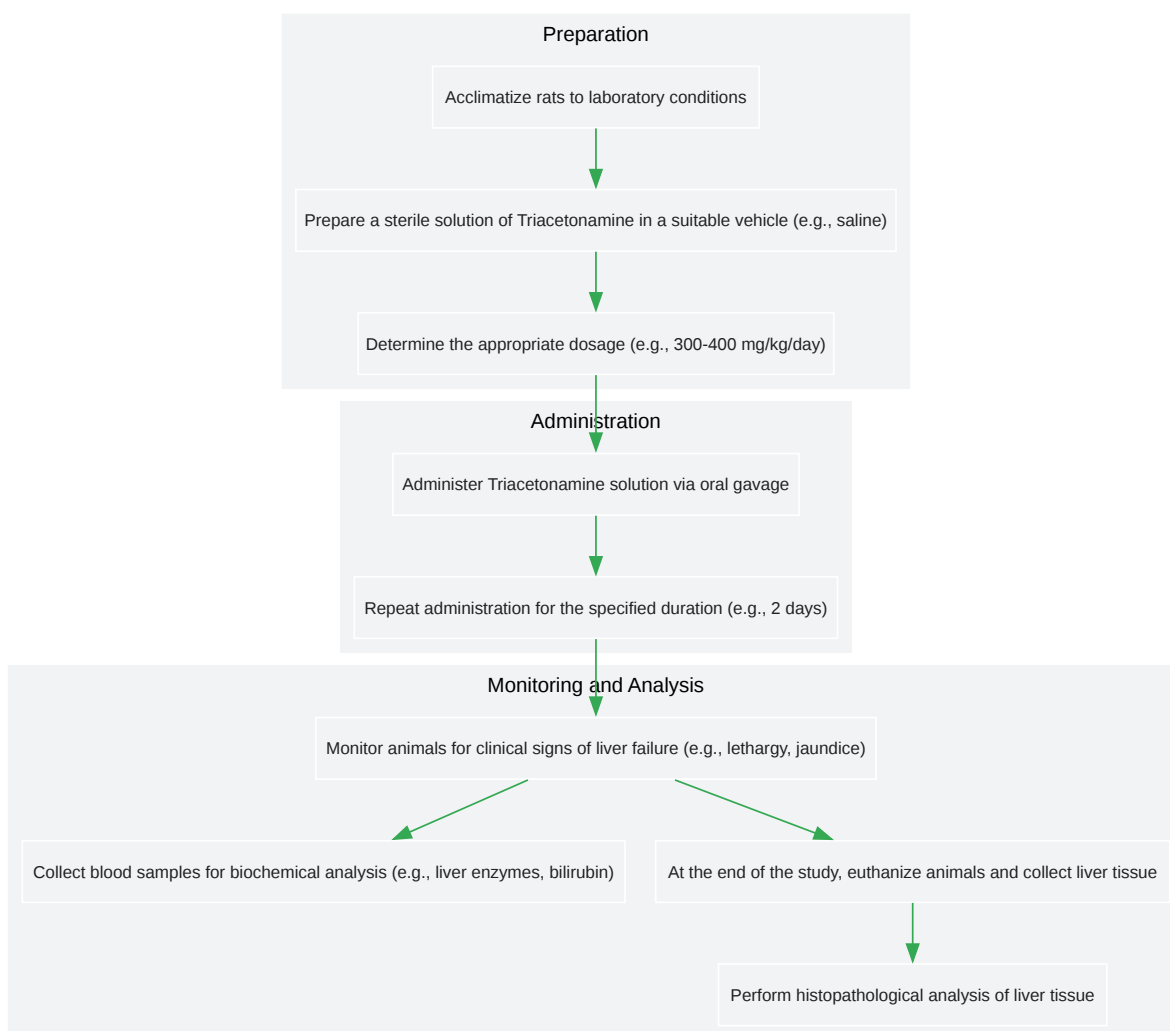
- **Agrochemicals:** In the agrochemical industry, triacetoneamine is used as a building block for the synthesis of herbicides, insecticides, and fungicides.[\[12\]](#)[\[13\]](#)

While specific, detailed industrial synthesis protocols are often proprietary, the general approach involves the chemical modification of the ketone or the secondary amine of the piperidine ring to build more complex molecular architectures.

Induction of Acute Liver Failure in Research

In a specialized research application, triacetoneamine is used to induce acute liver failure (ALF) in animal models, particularly rats.[\[3\]](#) This provides a valuable tool for studying the pathophysiology of ALF and for evaluating potential therapeutic interventions. It is important to note that for this application, often thioacetamide (TAA) is used and sometimes referred to in a confusing way with triacetoneamine. However, some studies explicitly mention the use of triacetoneamine for inducing hepatoenteropathology.

The following protocol is a general guideline for inducing ALF in rats using triacetoneamine. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.



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Figure 3: Experimental Workflow for Triacetoneamine-Induced Acute Liver Failure in Rats.

Detailed Methodology:

- **Animal Model:** Male Wistar or Sprague-Dawley rats are commonly used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
- **Dosage and Administration:** Triacetoneamine is administered orally via gavage at doses ranging from 300 to 400 mg/kg of body weight per day for two consecutive days.^[3] Doses of 300 mg/kg/day and 400 mg/kg/day have been shown to induce typical hepatoenteropathology of ALF, with the higher dose associated with increased mortality.^[3]
- **Monitoring:** Animals are closely monitored for clinical signs of toxicity and liver failure, such as lethargy, jaundice, and changes in behavior.
- **Biochemical and Histopathological Analysis:** At the end of the study period, blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST) and bilirubin to assess the extent of liver damage. Following euthanasia, liver tissues are collected, fixed in formalin, and processed for histopathological examination to observe characteristic features of acute liver injury, such as necrosis and inflammation.

Conclusion

Triacetoneamine monohydrate is a cornerstone intermediate with diverse and critical applications in industrial and research settings. Its primary role as a precursor to Hindered Amine Light Stabilizers is indispensable for enhancing the durability and lifespan of a vast array of polymer-based products. Furthermore, its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals highlights its importance in the development of new therapeutic agents and crop protection solutions. The specialized use of triacetoneamine in creating animal models of acute liver failure also underscores its value as a tool for advancing biomedical research. A thorough understanding of its chemical properties, reaction pathways, and toxicological profile is paramount for harnessing its full potential in a safe and efficient manner.

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